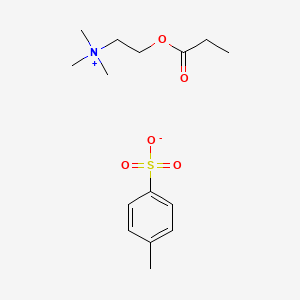
Propionylcholine p-Toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionylcholine p-Toluenesulfonate is a biochemical reagent . Its IUPAC name is N,N,N-trimethyl-2-(propionyloxy)ethanaminium 4-methylbenzenesulfonate . It has a molecular weight of 331.43 .
Molecular Structure Analysis
The molecular formula of Propionylcholine p-Toluenesulfonate is C15H25NO5S . The InChI code is 1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 .Chemical Reactions Analysis
While specific chemical reactions involving Propionylcholine p-Toluenesulfonate are not available, p-Toluenesulfonate esters are known to undergo nucleophilic attack or elimination .Physical And Chemical Properties Analysis
Propionylcholine p-Toluenesulfonate is a solid at 20 degrees Celsius . It is soluble in water and alcohol .Applications De Recherche Scientifique
Pharmaceutical Manufacturing
Propionylcholine p-Toluenesulfonate: is used in pharmaceutical manufacturing as a counterion for salt formation. It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs), where it helps in the formation of salts with the desired pharmacological properties .
Genotoxic Impurity Quantification
In the pharmaceutical industry, Propionylcholine p-Toluenesulfonate is instrumental in the quantification of genotoxic impurities. High-performance liquid chromatography with UV detection (HPLC-UV) is employed to accurately monitor and quantify p-toluenesulfonates, which are potential carcinogens, in drug substances .
Chemical Synthesis
This compound is utilized in chemical synthesis processes, particularly in the preparation of quaternary ammonium salts. Its reactivity and stability make it a valuable reagent in the synthesis of various chemical structures .
Analytical Chemistry
Propionylcholine p-Toluenesulfonate: serves as a standard in analytical chemistry for the calibration of instruments and validation of methods. Its well-defined properties ensure the reliability and accuracy of analytical results .
Material Science
In material science research, Propionylcholine p-Toluenesulfonate is explored for its potential applications in the development of novel materials. Its chemical structure could be key in creating materials with unique properties .
Life Sciences Research
The compound is also relevant in life sciences research, where it may be used in studies related to cell membrane dynamics, given its structural similarity to biological choline compounds .
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for Propionylcholine p-Toluenesulfonate are not available, p-Toluenesulfonic acid, a related compound, has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This suggests potential applications of p-Toluenesulfonate compounds in sustainable development and waste management .
Propriétés
IUPAC Name |
4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWHHEJZLZTUQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659941 |
Source


|
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionylcholine p-Toluenesulfonate | |
CAS RN |
1866-13-3 |
Source


|
| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


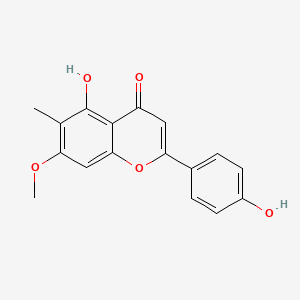
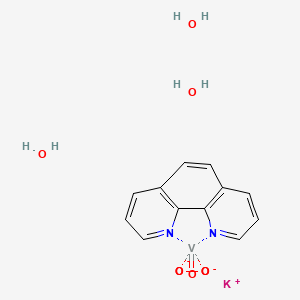
![N-[(4-{[([1,1'-Biphenyl]-2-yl)methyl](2-methylpropyl)amino}-1-[2-(2,4-difluorobenzoyl)benzoyl]pyrrolidin-2-yl)methyl]-3-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}prop-2-enamide](/img/structure/B592815.png)
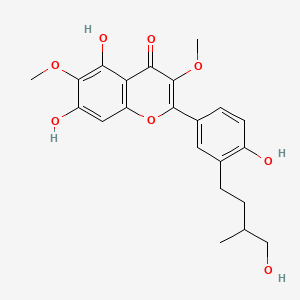


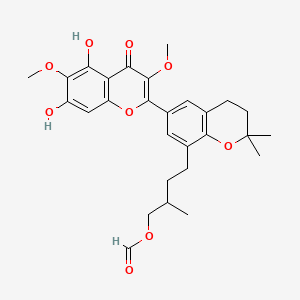
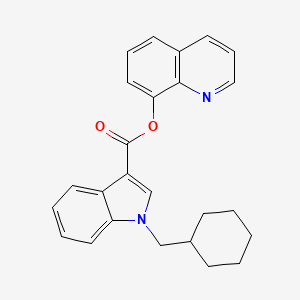
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)

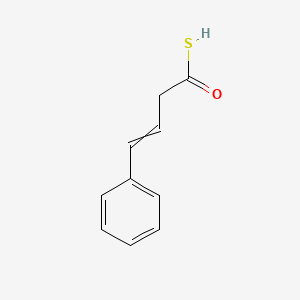
![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)
